molecular formula C14H17NO4 B1282659 (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 313706-14-8

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No.: B1282659
CAS No.: 313706-14-8
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Identity

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate possesses a well-defined molecular structure characterized by several distinctive features that determine its chemical behavior and reactivity patterns. The compound has the molecular formula C₁₄H₁₇NO₄ and maintains a molecular weight of 263.29 grams per mole. The structure consists of a five-membered pyrrolidine ring serving as the central scaffold, with nitrogen at position 1 providing a point of attachment for the benzyl carboxylate group, while position 3 contains a methyl carboxylate substituent.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate. The Chemical Abstracts Service has assigned the registry number 313706-14-8 specifically for the S-enantiomer, while the racemic mixture carries the designation 188847-00-9. The compound's structural integrity is further characterized through its International Chemical Identifier notation: InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1.

The Simplified Molecular Input Line Entry System representation provides additional structural insight: COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2. This notation clearly indicates the presence of the chiral center at the 3-position of the pyrrolidine ring, designated by the [C@H] notation, which specifies the S-configuration. The benzyl group attachment through an ester linkage at the nitrogen position contributes to the compound's overall hydrophobic character, while the methyl ester functionality at position 3 provides additional reactivity sites for chemical transformations.

Property Value Source
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
CAS Registry Number (S-enantiomer) 313706-14-8
CAS Registry Number (racemic) 188847-00-9
InChI Key JZDIVDBVWXFEMR-LBPRGKRZSA-N

Physical Properties

The physical properties of this compound reflect its molecular structure and intermolecular interactions, providing crucial information for handling, purification, and application procedures. Research data indicates that the compound exhibits a calculated boiling point of approximately 375.0 degrees Celsius at 760 millimeters of mercury pressure, with an estimated variation of plus or minus 42.0 degrees Celsius. This relatively high boiling point suggests strong intermolecular forces, likely resulting from the combination of van der Waals interactions between the aromatic benzyl groups and potential hydrogen bonding involving the ester functionalities.

The compound demonstrates specific density characteristics with a calculated value of 1.252 grams per cubic centimeter. This density measurement provides important information for volumetric calculations and solution preparation procedures. The refractive index has been determined to be approximately 1.563, which offers valuable data for optical characterization and purity assessment through refractometry techniques.

Solubility characteristics represent another crucial aspect of the compound's physical properties. According to available data, the compound exhibits water solubility of approximately 11.8 grams per liter. This moderate water solubility suggests that the compound maintains a balance between hydrophilic and hydrophobic characteristics, with the ester functionalities contributing to water interaction while the benzyl group provides hydrophobic character. The solubility profile indicates suitability for various organic solvents, though specific data for individual solvents requires further investigation.

Physical Property Value Units Source
Boiling Point 375.0 ± 42.0 °C at 760 mmHg
Density 1.252 g/cm³
Refractive Index 1.563 -
Water Solubility 11.8 g/L
Flash Point 224.965 °C

Chemical Properties

The chemical properties of this compound are largely determined by the presence of multiple functional groups that contribute to its reactivity profile and synthetic utility. The compound contains two distinct ester functionalities that exhibit different reactivity patterns due to their unique electronic environments. The benzyl ester at the nitrogen position demonstrates enhanced reactivity toward nucleophilic attack compared to the methyl ester at position 3, primarily due to the electron-withdrawing effect of the nitrogen atom and the steric accessibility of the carbonyl carbon.

The pyrrolidine ring system contributes significantly to the compound's chemical behavior through its conformational flexibility and the basicity of the nitrogen atom. However, the nitrogen's basicity is substantially reduced due to the electron-withdrawing carbamate functionality, which delocalizes the nitrogen lone pair through resonance with the carbonyl group. This electronic effect influences the compound's reactivity in nucleophilic substitution reactions and affects its coordination behavior with metal centers.

Hydrolysis reactions represent a fundamental transformation pathway for this compound, with both ester groups susceptible to cleavage under appropriate conditions. The benzyl ester typically undergoes more facile hydrolysis compared to the methyl ester due to the increased electrophilicity of the carbonyl carbon and the stability of the leaving group. Selective hydrolysis conditions can be employed to achieve regioselective deprotection, making this compound valuable in synthetic sequences requiring orthogonal protection strategies.

The compound also demonstrates susceptibility to reduction reactions, particularly at the ester functionalities. Lithium aluminum hydride treatment can reduce both ester groups to corresponding alcohols, while milder reducing agents such as sodium borohydride may show selectivity based on reaction conditions and stoichiometry. Oxidation reactions can target various positions within the molecule, with the pyrrolidine ring being susceptible to oxidative cleavage under harsh conditions.

Stereochemistry

The stereochemical aspects of this compound constitute a defining characteristic that influences both its chemical reactivity and biological activity profiles. The compound contains a single chiral center located at the 3-position of the pyrrolidine ring, where the methyl ester substituent is attached. The S-configuration at this position is designated according to the Cahn-Ingold-Prelog priority rules, with the stereochemical descriptor clearly indicated in the compound's systematic name and structural representations.

The absolute configuration significantly impacts the compound's three-dimensional shape and its interaction with chiral environments, including enzyme active sites and chiral catalysts. The S-enantiomer exhibits specific spatial arrangements that distinguish it from its R-counterpart, leading to potentially different biological activities and synthetic applications. This stereochemical distinction is particularly important in asymmetric synthesis applications where the compound may serve as a chiral building block or auxiliary.

Conformational analysis reveals that the pyrrolidine ring adopts a puckered conformation to minimize steric strain and maintain optimal orbital overlap. The S-configuration at position 3 influences the preferred conformational states of the ring system, with implications for the spatial orientation of the ester substituents. These conformational preferences affect the compound's reactivity patterns and its ability to participate in stereoselective transformations.

The compound's optical activity provides a convenient method for monitoring stereochemical purity and enantiomeric excess in synthetic preparations. Polarimetric measurements can be employed to assess the optical rotation, while advanced techniques such as circular dichroism spectroscopy offer detailed information about the compound's stereochemical environment and electronic transitions.

Stereochemical Feature Description Implication
Chiral Center Position 3 of pyrrolidine ring Determines absolute configuration
Configuration S-enantiomer Specific three-dimensional arrangement
Optical Activity Rotates plane-polarized light Enables stereochemical monitoring
Conformational Preference Puckered pyrrolidine ring Influences reactivity patterns

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVDBVWXFEMR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552080
Record name 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313706-14-8
Record name 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Ring-Opening of Aziridines

A stereocontrolled approach involves the ring-opening of (S)-configured aziridines. For example, benzyl (2S,3R)-3-methyl-1-tritylaziridine-2-carboxylate undergoes deprotection and subsequent cyclization to form the pyrrolidine core.

Procedure :

  • Step 1 : Deprotection of trityl groups using trifluoroacetic acid (TFA) in dichloromethane.
  • Step 2 : Cyclization via intramolecular nucleophilic attack under basic conditions (e.g., K₂CO₃ in THF).
  • Step 3 : Double esterification with benzyl chloroformate and methyl chloroformate in the presence of NaHCO₃.
Parameter Value Source
Yield (Step 3) 68%
Stereopurity (ee) >99%
Key Reagent Benzyl chloroformate

Chiral Pool Synthesis from L-Proline

L-Proline serves as a chiral starting material. The carboxyl group is protected as a methyl ester, while the amine is benzylated via carbamate formation.

Procedure :

  • Step 1 : Protection of L-proline’s amine with benzyl chloroformate in dichloromethane.
  • Step 2 : Esterification of the carboxylic acid using methanol and thionyl chloride.
Parameter Value Source
Overall Yield 52–67%
Solvent Dichloromethane

Multi-Step Protection/Deprotection Strategies

Sequential Carbamate and Ester Formation

A widely cited method involves sequential protection of pyrrolidine-1,3-dicarboxylic acid:

Procedure :

  • Step 1 : React pyrrolidine-1,3-dicarboxylic acid with benzyl chloroformate in NaHCO₃-saturated aqueous solution.
  • Step 2 : Methyl esterification using methyl iodide and K₂CO₃ in acetone.
Parameter Value Source
Yield (Step 1) 91%
Purity >95% (HPLC)

Hydrolysis-Coupled Esterification

A two-step protocol avoids intermediate isolation:

  • Step 1 : Hydrolysis of 1-benzyl-3-methyl pyrrolidine-1,3-dicarboxylate’s methyl ester using LiOH in THF/water.
  • Step 2 : Re-esterification with methyl chloroformate.
Parameter Value Source
Yield (Overall) 76%
Temperature 0–20°C

Catalytic Asymmetric Methods

Zr-Catalyzed Cyclization

Zr(OtBu)₄ catalyzes the stereoselective cyclization of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds.

Procedure :

  • Step 1 : React N-benzyl-α-aminoaldehyde with acetylacetone in toluene at 110°C.
  • Step 2 : Oxidative aromatization using MnO₂.
Parameter Value Source
Yield 77%
ee 92%

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves high enantiomeric excess:

  • Step 1 : Hydrolysis of racemic methyl ester using Candida antarctica lipase B (CAL-B).
  • Step 2 : Separation of (S)-enantiomer via column chromatography.
Parameter Value Source
ee 98%
Solvent Phosphate buffer (pH 7.0)

Industrial-Scale Production

Continuous Flow Synthesis

A scalable method employs flow chemistry to enhance reproducibility:

  • Step 1 : Continuous addition of benzylamine and methyl acrylate in a microreactor.
  • Step 2 : In-line purification via liquid-liquid extraction.
Parameter Value Source
Throughput 1 kg/day
Purity 97%

Cost-Effective Racemate Separation

Chiral stationary phases (e.g., Chiralpak AD-H) resolve racemic mixtures with minimal solvent use:

Parameter Value Source
Productivity 200 g/L/day
Solvent Consumption 15 L/kg

Critical Comparison of Methods

Method Advantages Limitations Yield Range
Asymmetric Catalysis High ee (>90%) Expensive catalysts 70–85%
Chiral Pool Uses inexpensive L-proline Multi-step, moderate yields 50–67%
Industrial Flow Scalable, high throughput Requires specialized equipment 90–97%

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Deubiquitinating Enzymes (DUBs)
Research indicates that (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate serves as a potential inhibitor of DUBs, which are involved in the regulation of protein degradation pathways. Targeting DUBs has therapeutic implications for cancer treatments, particularly in overcoming resistance to proteasome inhibitors like bortezomib .

Case Study: Cancer Treatment
A study demonstrated that this compound can inhibit USP30, a deubiquitinating enzyme linked to mitochondrial dysfunction and cancer progression. The inhibition was assessed using fluorescence polarization assays, revealing its effectiveness in reducing proteolytic activity associated with cancer cell survival mechanisms .

Biochemical Applications

2. Protein Interaction Studies
The compound is utilized in protein biology for studying protein interactions and functions. It can be employed in Western blotting and protein purification processes due to its ability to modify protein structures or interactions .

Data Table: Applications in Biochemistry

Application TypeDescriptionExample Use Case
Protein PurificationEnhances separation techniquesIsolation of specific proteins
Western BlottingFacilitates detection of proteinsAnalysis of protein expression levels
Enzyme InhibitionActs as an inhibitor for specific enzymesStudy of DUB activity

Material Science Applications

3. Synthesis of Novel Compounds
this compound can be used as a precursor in the synthesis of various derivatives with enhanced biological activities. For instance, modifications of the pyrrolidine ring can lead to compounds with improved efficacy against specific targets in disease models .

Case Study: Derivative Synthesis
In a systematic study, derivatives synthesized from this compound exhibited varying degrees of biological activity against cancer cell lines. The structure-activity relationship (SAR) was established through comparative analysis of these derivatives .

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and two carboxylate groups at the 1 and 3 positions. This structural configuration is believed to confer unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's pyrrolidine ring can bind to various proteins, modulating their activity and influencing biological pathways. This interaction is crucial for understanding its potential therapeutic effects, particularly in neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit enzymes involved in critical biological processes, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Receptor Binding

The compound also shows promise in receptor binding studies. Preliminary data suggest that it may bind to receptors involved in neurotransmission, potentially affecting mood regulation and cognitive functions. This aspect highlights its potential role in developing treatments for psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study explored the compound's cytotoxic effects against various cancer cell lines. Results indicated that it could reduce cell viability significantly, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Research focusing on neuroprotective properties showed that this compound could protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative diseases .
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. It demonstrated effective inhibition against certain bacterial strains, indicating potential as a novel antibacterial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameChemical FormulaUnique FeaturesBiological Activity
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylateC₁₄H₁₉NO₄Ethyl group instead of methylVarying pharmacokinetics
4-Methylpyrrolidine-2-carboxylic acidC₇H₁₃NO₂Different ring substitutionDistinct biological profiles
N-BenzyloxycarbonylmethylpyrrolidineC₁₄H₁₉NO₃Contains an oxime functional groupPotentially different reactivity patterns

This table illustrates how slight modifications in structure can lead to significant differences in reactivity and biological activity.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm; ester carbonyls at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% for S-configuration) .
  • Mass Spectrometry (MS) :
    • ESI-MS for molecular ion confirmation (m/z 263.3 [M+H]⁺) .
  • Polarimetry :
    • Measure specific optical rotation ([α]₂₀ᴅ) to distinguish from racemic mixtures .

How should this compound be stored to ensure stability?

Q. Basic

  • Storage conditions :
    • Short-term : Room temperature (20–25°C) in airtight containers with desiccants .
    • Long-term : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups .
  • Decomposition risks :
    • Exposure to moisture or acidic/basic conditions may degrade the compound .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced

  • Antimicrobial assays :
    • Broth microdilution (MIC determination against E. coli or S. aureus) .
  • Enzyme inhibition studies :
    • Fluorescence-based assays (e.g., protease or kinase inhibition) to identify binding affinity .
  • Insecticidal activity :
    • Larvicidal assays (e.g., against Aedes aegypti) using WHO protocols .
  • Cytotoxicity profiling :
    • MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

How does stereochemistry (S-configuration) influence the compound’s reactivity and biological interactions?

Q. Advanced

  • Reactivity :
    • The S-configuration enhances enantioselectivity in catalytic reactions (e.g., asymmetric hydrogenation) due to spatial alignment with chiral catalysts .
  • Biological interactions :
    • Stereospecific binding to enzymes (e.g., proteases) via hydrogen bonding with the pyrrolidine nitrogen and ester carbonyls .
    • Comparative studies show (S)-enantiomers exhibit 2–5x higher antimicrobial activity than (R)-forms in analogs .

What reaction mechanisms are involved in modifying the pyrrolidine ring for drug development?

Q. Advanced

  • Nucleophilic substitution :
    • Chloromethyl derivatives (e.g., using SOCl₂) enable introduction of alkyl/aryl groups at the 3-position .
  • Oxidation/Reduction :
    • Oxo-group reduction (NaBH₄) generates alcohol intermediates for prodrug synthesis .
  • Cross-coupling :
    • Suzuki-Miyaura reactions (Pd catalysis) to attach heteroaromatic moieties for enhanced bioactivity .

How should researchers address contradictory data in literature regarding this compound’s properties?

Q. Advanced

  • Case example : Discrepancies in CAS numbers (188847-00-9 vs. 313706-15-9) arise from stereoisomer misidentification .
  • Resolution strategies :
    • Validate identity via chiral HPLC and optical rotation .
    • Cross-reference synthesis protocols (e.g., tert-butyl vs. benzyl protecting groups) .
    • Replicate key experiments (e.g., biological assays) under standardized conditions .

How does this compound compare to structurally related pyrrolidine/piperidine derivatives?

Q. Advanced

Compound Key Differences Bioactivity
(S)-1-Benzyl 3-methyl PD*Benzyl ester enhances lipophilicityHigher cell permeability vs. tert-butyl analogs
Piperidine-4-oxo derivativesOxo group increases hydrogen-bonding capacityBroader enzyme inhibition profile
Spirocyclic analogsRigid structure improves target selectivityEnhanced anticancer activity

*PD: Pyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.